tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound characterized by its bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the reaction of 3-trityl-3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: is unique due to its bicyclic structure and the presence of the trityl group. Similar compounds include:
Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: : Lacks the trityl group, resulting in different chemical properties.
3-Trityl-3,8-diazabicyclo[3.2.1]octane: : Does not have the carboxylate group, altering its reactivity and applications.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical behaviors and uses.
Properties
Molecular Formula |
C30H34N2O2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
tert-butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C30H34N2O2/c1-29(2,3)34-28(33)32-26-19-20-27(32)22-31(21-26)30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-27H,19-22H2,1-3H3 |
InChI Key |
QHGOTGGCZJUQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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